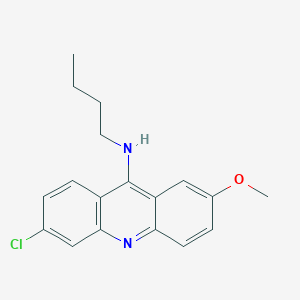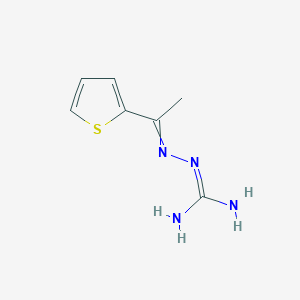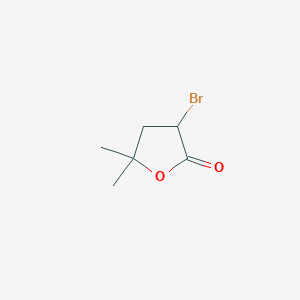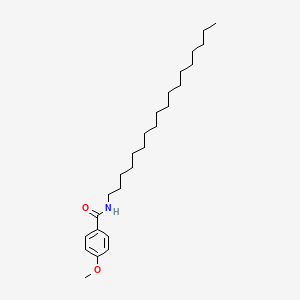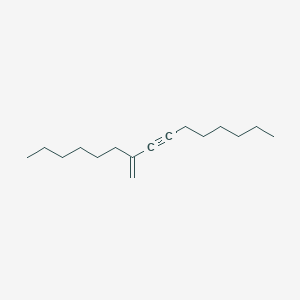![molecular formula C58H82Ge2Si2 B14473752 (1,4-Phenylene)bis{diphenyl[2-(tributylgermyl)ethenyl]silane} CAS No. 65888-89-3](/img/structure/B14473752.png)
(1,4-Phenylene)bis{diphenyl[2-(tributylgermyl)ethenyl]silane}
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,4-Phenylene)bis{diphenyl[2-(tributylgermyl)ethenyl]silane} is a complex organosilicon compound characterized by its unique structure, which includes phenylene, diphenyl, and tributylgermyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,4-Phenylene)bis{diphenyl[2-(tributylgermyl)ethenyl]silane} typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 1,4-dibromobenzene with diphenylacetylene in the presence of a palladium catalyst to form 1,4-bis(diphenylvinyl)benzene. This intermediate is then reacted with tributylgermyl chloride under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. The process may also involve purification steps like recrystallization or chromatography to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
(1,4-Phenylene)bis{diphenyl[2-(tributylgermyl)ethenyl]silane} can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Halogenating agents, nucleophiles; reactions often occur in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol or siloxane derivatives, while reduction could produce simpler organosilicon compounds.
Scientific Research Applications
(1,4-Phenylene)bis{diphenyl[2-(tributylgermyl)ethenyl]silane} has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of advanced materials and polymers.
Biology: Potential use in the development of bio-compatible materials.
Medicine: Investigated for its role in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of high-performance coatings and adhesives.
Mechanism of Action
The mechanism by which (1,4-Phenylene)bis{diphenyl[2-(tributylgermyl)ethenyl]silane} exerts its effects involves interactions with various molecular targets. The compound’s structure allows it to engage in multiple pathways, including:
Molecular Targets: Interaction with enzymes and proteins, potentially altering their activity.
Pathways Involved: May influence signaling pathways related to cellular growth and differentiation.
Comparison with Similar Compounds
Similar Compounds
(1,4-Phenylene)bis{diphenyl[2-(tributylstannyl)ethenyl]silane}: Similar structure but with stannyl groups instead of germyl groups.
(1,4-Phenylene)bis{diphenyl[2-(tributylsilyl)ethenyl]silane}: Contains silyl groups instead of germyl groups.
Uniqueness
(1,4-Phenylene)bis{diphenyl[2-(tributylgermyl)ethenyl]silane} is unique due to the presence of germyl groups, which impart distinct chemical and physical properties
Properties
CAS No. |
65888-89-3 |
|---|---|
Molecular Formula |
C58H82Ge2Si2 |
Molecular Weight |
980.7 g/mol |
IUPAC Name |
[4-[diphenyl(2-tributylgermylethenyl)silyl]phenyl]-diphenyl-(2-tributylgermylethenyl)silane |
InChI |
InChI=1S/C58H82Ge2Si2/c1-7-13-43-59(44-14-8-2,45-15-9-3)49-51-61(53-31-23-19-24-32-53,54-33-25-20-26-34-54)57-39-41-58(42-40-57)62(55-35-27-21-28-36-55,56-37-29-22-30-38-56)52-50-60(46-16-10-4,47-17-11-5)48-18-12-6/h19-42,49-52H,7-18,43-48H2,1-6H3 |
InChI Key |
UPZWJZFGBKZLOB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Ge](CCCC)(CCCC)C=C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=C(C=C3)[Si](C=C[Ge](CCCC)(CCCC)CCCC)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


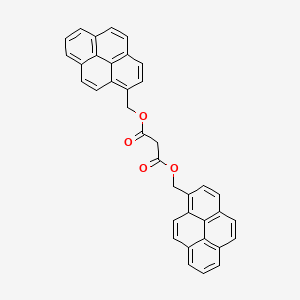
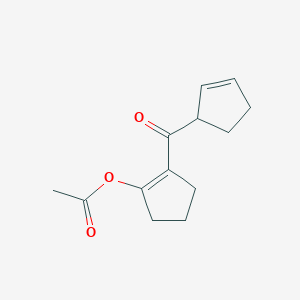
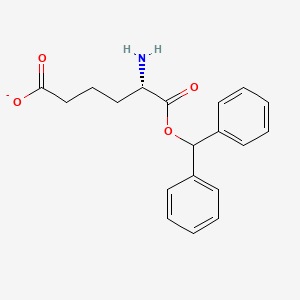
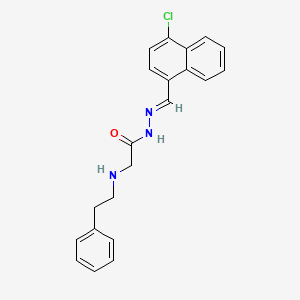

![1-Propanaminium, N,N,N-trimethyl-2,3-bis[(1-oxotetradecyl)oxy]-](/img/structure/B14473712.png)
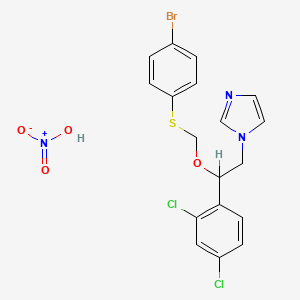
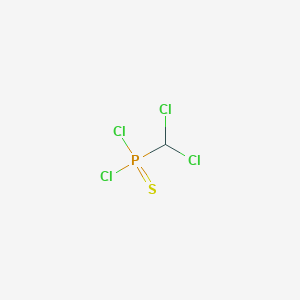
![N-[2-(Butylsulfanyl)-1-methoxyethenyl]butan-1-amine](/img/structure/B14473736.png)
